molecular formula C9H12O2 B054576 1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone CAS No. 115975-07-0

1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone

Cat. No. B054576
CAS RN: 115975-07-0
M. Wt: 152.19 g/mol
InChI Key: FDQUBFFVLZTVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone, also known as Methyl jasmonate, is a natural organic compound that is found in the essential oils of many plants. It is a member of the jasmonate family of compounds that play a significant role in plant growth and development. Methyl jasmonate has been extensively studied for its various applications in scientific research.

Mechanism of Action

1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate acts as a signaling molecule in plants, regulating various physiological and biochemical processes. It binds to specific receptors in the plant cell membrane, triggering a signaling cascade that leads to the activation of various transcription factors and the expression of target genes. This compound jasmonate has also been shown to interact with various enzymes and proteins, leading to the modulation of their activity.
Biochemical and Physiological Effects:
This compound jasmonate has been shown to induce various biochemical and physiological effects in plants, including the promotion of secondary metabolites such as alkaloids, flavonoids, and terpenoids. It also induces the production of various stress response proteins, such as chitinases, peroxidases, and proteases, which play a crucial role in plant defense mechanisms. This compound jasmonate has also been shown to have anti-inflammatory, antitumor, and antioxidant properties in mammals.

Advantages and Limitations for Lab Experiments

1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate has several advantages for laboratory experiments, including its high purity, stability, and ease of handling. It is also relatively inexpensive and readily available. However, its use in laboratory experiments is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

The potential applications of 1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate in scientific research are vast, and several areas of future research can be explored. These include its use as a potential therapeutic agent for various diseases, its role in plant-pathogen interactions, and its potential as a natural pesticide. Further studies can also be conducted to elucidate the molecular mechanisms underlying the various physiological and biochemical effects of this compound jasmonate in plants and animals.

Synthesis Methods

1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate can be synthesized through various methods, including the oxidation of cis-3-hexenyl acetate, the reaction of cis-3-hexenol with methyl vinyl ketone, and the reaction of cis-3-hexenyl chloride with potassium acetate. However, the most commonly used method for the synthesis of this compound jasmonate is the reaction of cis-jasmone with methanol in the presence of a strong acid catalyst.

Scientific Research Applications

1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate has a wide range of applications in scientific research, including its use as a plant growth regulator, a signal molecule in plant defense mechanisms, and a potential therapeutic agent for various diseases. It has been shown to induce various physiological and biochemical changes in plants, including the promotion of secondary metabolites, the induction of stress response genes, and the inhibition of pathogen growth.

properties

CAS RN

115975-07-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(2-methyl-5-methylidene-4H-pyran-3-yl)ethanone

InChI

InChI=1S/C9H12O2/c1-6-4-9(7(2)10)8(3)11-5-6/h1,4-5H2,2-3H3

InChI Key

FDQUBFFVLZTVDP-UHFFFAOYSA-N

SMILES

CC1=C(CC(=C)CO1)C(=O)C

Canonical SMILES

CC1=C(CC(=C)CO1)C(=O)C

synonyms

Ethanone, 1-(3,4-dihydro-6-methyl-3-methylene-2H-pyran-5-yl)- (9CI)

Origin of Product

United States

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